

Improving yield and purity in (S)-Azelastine Hydrochloride synthesis

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Compound of Interest

Compound Name: (S)-Azelastine Hydrochloride

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Technical Support Center: (S)-Azelastine Hydrochloride Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of **(S)-Azelastine Hydrochloride** synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters affecting the yield and purity of (S)-Azelastine Hydrochloride?

A1: The critical parameters include the purity of starting materials, reaction temperature, reaction time, pH control during workup, choice of solvent for reaction and crystallization, and the efficiency of the chiral resolution step. In particular, the reduction of the acylhydrazone intermediate and the subsequent condensation reaction are key steps where impurities can form.^[1] A refined crystallization process using an ethanol-water solution can also significantly improve the final product's quality by removing inorganic impurities.^[1]

Q2: What are the common impurities encountered in the synthesis of Azelastine Hydrochloride?

A2: Common process-related impurities can include unreacted starting materials and intermediates. Degradation products may also form under certain conditions. Known impurities include Azelastine EP Impurity B, Azelastine HCl Isomer, and Azelastine related compound D. [2] Other identified impurities include azelastine N-oxide, desmethyl azelastine, and azelastine desmethyl nitroso.[2][3]

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring reaction progress and assessing the purity of the final product.[1][4] A suitable method would employ a C18 or a phenyl hexyl column with a gradient elution using a buffered mobile phase.[5][6] For determining the enantiomeric purity of **(S)-Azelastine Hydrochloride**, chiral HPLC using a Chiralpak IA or Chiralpak ID column is effective.[7][8]

Q4: What is the most effective method for obtaining the (S)-enantiomer of Azelastine?

A4: Chiral resolution of racemic azelastine is a common and effective method. This involves the formation of diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[9][10] The difference in solubility between the two diastereomeric salts allows for their separation by fractional crystallization. Subsequent liberation of the amine from the purified diastereomeric salt yields the desired (S)-enantiomer.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of **(S)-Azelastine Hydrochloride**.

Problem	Potential Cause(s)	Recommended Solution(s)
Low Yield in Racemic Azelastine Synthesis	1. Incomplete formation of the acylhydrazone intermediate. 2. Inefficient reduction of the acylhydrazone. 3. Incomplete condensation with 2-(p-chlorobenzoyl)benzoic acid. 4. Product loss during workup and purification.	1. Ensure the molar ratio of 1-methylhexahydro-4H-azepinone hydrochloride to benzoyl hydrazine is optimized (e.g., 1:0.7-1.1). ^[1] 2. Use a sufficient excess of the reducing agent (e.g., potassium borohydride). The addition of water can catalyze the reduction, leading to a more complete reaction. ^[1] 3. Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust reaction time and temperature as needed. 4. Optimize the extraction and crystallization steps. Ensure the pH is appropriately adjusted to minimize the solubility of the free base in the aqueous layer during extraction.
Low Purity of Racemic Azelastine	1. Presence of unreacted starting materials or intermediates. 2. Formation of side products during the condensation step. 3. Inefficient purification.	1. Monitor the reaction to ensure it goes to completion. 2. Control the reaction temperature to minimize side reactions. 3. Recrystallize the crude product from a suitable solvent system, such as 95% ethanol. The addition of activated carbon can help remove colored impurities. ^[1]
Poor Enantiomeric Purity of (S)-Azelastine	1. Inefficient separation of diastereomeric salts. 2. Racemization during the	1. Optimize the crystallization conditions for the diastereomeric salts (solvent,

	liberation of the free amine. 3. Inaccurate measurement of enantiomeric excess.	temperature, cooling rate). Seeding with pure crystals of the desired diastereomer can improve resolution. 2. Use mild basic conditions to liberate the free amine from the diastereomeric salt to avoid racemization. 3. Use a validated chiral HPLC method to accurately determine the enantiomeric purity. ^{[7][8]}
Formation of Azelastine N-oxide Impurity	Oxidative conditions during the reaction or storage.	Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, particularly at elevated temperatures. Store the final product protected from light and air.

Data Presentation

Table 1: Comparison of Reported Yields and Purity for Azelastine Hydrochloride Synthesis

Reference	Synthetic Method Highlights	Overall Yield (%)	Purity (HPLC, %)
Patent CN102391253A	N-methyl hexahydro-azepin-4-one hydrochloride and benzoyl hydrazine reaction, followed by potassium borohydride reduction and condensation.	70-80	>99.1
Patent CN113956239A	Optimized reduction step using potassium borohydride with water as a catalyst.	73.11-74.91 (molar)	99.95-99.98
Patent KR- 100426534-B1	Improved method focusing on milder reaction conditions.	Significantly Improved	Not specified

Experimental Protocols

Protocol 1: Synthesis of Racemic Azelastine Hydrochloride

This protocol is a composite based on the general steps outlined in various patents.[\[1\]](#)

Step 1: Formation of Acylhydrazone

- To a solution of benzoyl hydrazine in methanol, add 1-methylhexahydro-4H-azepinone hydrochloride.
- Stir the reaction mixture at 30°C for 2 hours.
- Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Remove the solvent under reduced pressure to obtain the crude acylhydrazone.

Step 2: Reduction of Acylhydrazone

- Dissolve the crude acylhydrazone in a suitable solvent (e.g., methanol).
- Add potassium borohydride portion-wise to the solution while maintaining the temperature below 30°C.
- Add a small amount of water to catalyze the reaction.
- Stir the mixture until the reduction is complete (monitor by TLC or HPLC).

Step 3: Acidolysis

- Perform acidolysis on the reduction product to obtain the corresponding acidolysis product.

Step 4: Condensation Reaction

- Mix the acidolysis product with 2-(p-chlorobenzoyl)benzoic acid in a suitable solvent.
- Heat the mixture to reflux and monitor the reaction until completion.
- Cool the reaction mixture and adjust the pH to ≥ 9 with an aqueous NaOH solution to precipitate the azelastine free base.^[1]
- Filter the precipitate, wash with water, and dry.

Step 5: Salt Formation and Purification

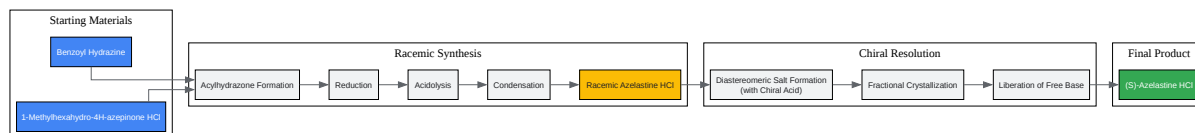
- Dissolve the crude azelastine free base in a suitable solvent (e.g., ethanol).
- Add a solution of hydrochloric acid in ethanol or isopropanol to precipitate azelastine hydrochloride.
- Filter the solid, wash with a cold solvent, and dry under vacuum.
- Recrystallize the crude azelastine hydrochloride from 95% ethanol. Add activated carbon and reflux for 30 minutes for decolorization if necessary. Filter hot and allow the filtrate to cool and crystallize.^[1]

Protocol 2: Chiral Resolution of Racemic Azelastine

This is a general protocol for diastereomeric salt resolution. The optimal resolving agent and solvent must be determined experimentally.

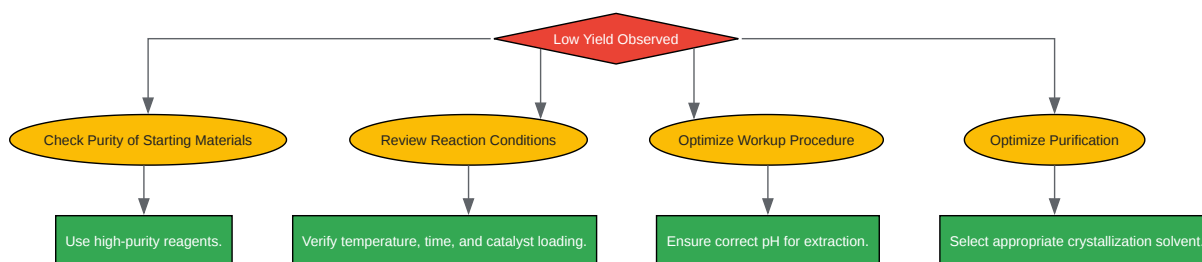
- Dissolve racemic azelastine free base in a suitable solvent (e.g., methanol, ethanol, or acetone).
- In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid) in the same solvent.
- Slowly add the resolving agent solution to the azelastine solution with stirring.
- Allow the mixture to stand at room temperature or a reduced temperature to induce crystallization of one diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
- Filter the precipitated diastereomeric salt and wash with a small amount of cold solvent.
- Analyze the enantiomeric purity of the amine in the crystallized salt by liberating a small sample and analyzing it via chiral HPLC.
- Recrystallize the diastereomeric salt from a suitable solvent until the desired diastereomeric excess is achieved.
- To liberate the (S)-azelastine, suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).
- Add a base (e.g., aqueous sodium hydroxide) to adjust the pH to > 10.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-azelastine free base.
- Convert the free base to the hydrochloride salt as described in Protocol 1, Step 5.

Mandatory Visualization



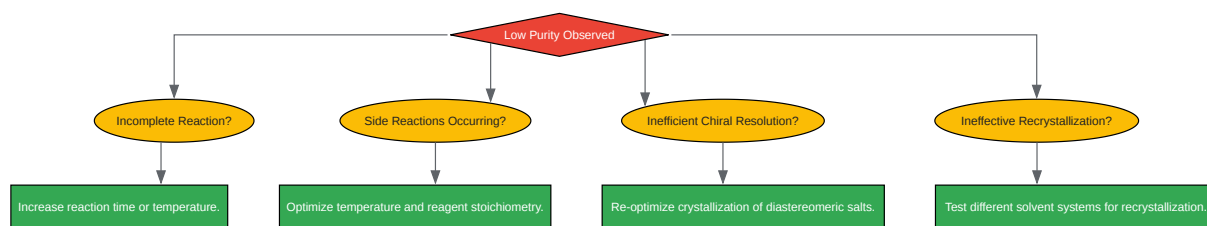
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Caption: Synthetic workflow for **(S)-Azelastine Hydrochloride**.



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Caption: Troubleshooting logic for low yield issues.



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Caption: Troubleshooting logic for low purity issues.

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